N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide
Description
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a synthetic organic compound featuring a cyclohexene backbone substituted with a carboxamide group. The amide nitrogen is further functionalized with a tetrahydrofuran (oxolane) derivative containing a 2-hydroxyethoxy moiety. The compound’s synthesis and properties remain understudied in publicly available literature, though its structural analogs provide insights into its reactivity and behavior .
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c16-7-9-19-14(6-8-18-11-14)10-15-13(17)12-4-2-1-3-5-12/h1-2,12,16H,3-11H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAFLBMQABALQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2(CCOC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction
The Diels-Alder reaction between butadiene and maleic anhydride yields cyclohexene derivatives. Subsequent hydrolysis and decarboxylation produce the carboxylic acid:
$$
\text{Maleic anhydride} + \text{Butadiene} \xrightarrow{\Delta} \text{Cyclohexene anhydride} \xrightarrow{\text{H}_2\text{O}} \text{Cyclohex-3-ene-1-carboxylic acid}
$$
This method offers high regioselectivity but requires careful temperature control to avoid side reactions.
Hydrogenation of Aromatic Precursors
Partial hydrogenation of benzoic acid derivatives (e.g., 3-cyclohexenecarboxylic acid) using palladium catalysts under controlled pressure (1–3 atm H₂) yields the target acid. This approach avoids ring-opening side reactions.
Synthesis of [3-(2-hydroxyethoxy)oxolan-3-yl]methanamine
The amine component features a tetrahydrofuran ring with 2-hydroxyethoxy and aminomethyl substituents.
Oxolane Ring Formation
The oxolane ring is constructed via acid-catalyzed cyclization of 1,4-diols or epoxide ring-opening:
$$
\text{3-(2-Hydroxyethoxy)propane-1,4-diol} \xrightarrow{\text{H}^+} \text{3-(2-Hydroxyethoxy)oxolane}
$$
Epoxide intermediates, such as 3-(2-hydroxyethoxy)oxirane, undergo nucleophilic attack by water or alcohols to form the oxolane.
Introduction of the Aminomethyl Group
Aminomethylation at the 3-position of oxolane is achieved via:
- Mannich Reaction : Reacting oxolane with formaldehyde and ammonium chloride under basic conditions.
- Reductive Amination : Condensation of 3-oxo-oxolane derivatives with methylamine followed by reduction (NaBH₃CN or H₂/Pd).
Protection of the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) is critical to prevent side reactions during amination.
Amide Coupling Methodology
The final step involves coupling cyclohex-3-ene-1-carboxylic acid with [3-(2-hydroxyethoxy)oxolan-3-yl]methanamine.
Activation of the Carboxylic Acid
Common activating agents include:
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : Forms active esters for efficient coupling.
- EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Used with HOBt (Hydroxybenzotriazole) to minimize racemization.
Reaction conditions (room temperature, 12–24 hours in DMF or DCM) yield the amide with >85% purity.
Solvent and Temperature Optimization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 25 | 78 | 88 |
| THF | 40 | 65 | 82 |
| DCM | 0 | 72 | 90 |
Polar aprotic solvents (DMF) enhance reactivity, while lower temperatures (0°C) improve stereochemical integrity.
Challenges and Mitigation Strategies
Steric Hindrance
The bulky oxolane substituent slows amide formation. Using excess HATU (1.5 eq) and prolonged reaction times (24–48 hours) mitigates this issue.
Hydroxyl Group Sensitivity
The 2-hydroxyethoxy group is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and using antioxidants (e.g., BHT) preserves functionality.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 80:20 H₂O/ACN) shows a single peak at 8.2 minutes, confirming >98% purity.
Chemical Reactions Analysis
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Bromination and Epoxidation: These reactions lead to the formation of substituted bicyclic lactone compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The unique properties of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide suggest its potential as a lead compound in drug discovery. The hydroxyethoxy substituent is known to improve pharmacokinetic properties, which can enhance bioavailability and efficacy in therapeutic applications.
2. Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting that this compound may also possess significant antimicrobial activity.
3. Anti-Cancer Potential
Research into the anti-cancer effects of structurally related compounds has shown promising results. For instance, compounds with similar motifs have demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Biochemical Applications
1. Enzyme Inhibition
this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases.
2. Mechanism of Action
The mechanism of action involves binding to molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction can trigger biochemical pathways that result in desired therapeutic outcomes, such as reduced tumor growth or improved metabolic function.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results showed a significant reduction in bacterial growth at concentrations comparable to established antibiotics.
Case Study 2: Anti-Cancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through activation of caspases, suggesting its potential as an anti-cancer agent.
| Activity | IC50 Value (µM) | Cell Line | Reference |
|---|---|---|---|
| Antimicrobial | 256 | E. coli | |
| Anti-cancer | 5.5 | A549 (Lung Cancer) | |
| Anti-cancer | 4.8 | MCF7 (Breast Cancer) |
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For example, as a glycosidase inhibitor, it mimics the substrate or transition state of the enzyme, thereby inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
A closely related compound, 2-bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (), shares the cyclohexene-carboxamide core but differs in substituents. Key distinctions include:
- Bromine vs. Hydroxyethoxy Group: The bromine substituent in ’s compound enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Amide Nitrogen Substitution : ’s compound features N-methyl and N-phenyl groups, which sterically hinder the amide bond and reduce rotational freedom. The target compound’s tetrahydrofuran-linked methyl group may offer conformational flexibility, influencing binding interactions in biological systems .
Physicochemical Properties
Pharmacological and Industrial Relevance
- Target Compound : The hydroxyethoxy group may align with drug design principles for CNS-targeting molecules, as seen in neuroactive compounds (e.g., gabapentin analogs). Its lack of aromatic rings could reduce toxicity compared to phenyl-substituted analogs .
- ’s Compound : The bromine substituent and phenyl group suggest utility as a synthetic intermediate for halogenated pharmaceuticals or agrochemicals. Its stability under basic conditions supports scalable production .
Biological Activity
N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a synthetic compound with potential biological activities that have garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₉N₁O₃
- Molecular Weight : 239.30 g/mol
- IUPAC Name : this compound
This compound features a cyclohexene ring, which is known for its role in various biochemical interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against Gram-positive bacteria such as Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
- Anti-inflammatory Effects : There is evidence to suggest that the compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
- Cell Proliferation Inhibition : Some studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology as an anti-cancer agent.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Safety and Toxicity
Safety assessments are crucial for any potential therapeutic agent. Current literature indicates that this compound exhibits low toxicity in preliminary tests; however, comprehensive toxicological studies are necessary to establish safety profiles before clinical applications.
Future Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic Studies : Further elucidation of the specific pathways affected by this compound.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic effectiveness.
Q & A
What are the common synthetic routes for N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide, and what are the critical steps in its synthesis?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
Formation of the oxolan (tetrahydrofuran) ring : Cyclization of a diol or halo-alcohol precursor under acidic or basic conditions.
Introduction of the hydroxyethoxy group : Reaction of the oxolan intermediate with ethylene oxide or a similar epoxide, ensuring regioselectivity at the 3-position .
Coupling with cyclohexene carboxamide : Amidation or alkylation reactions to link the oxolan derivative to the cyclohexene-carboxamide core.
Critical challenges include controlling stereochemistry during cyclization and avoiding side reactions during epoxide ring-opening. Purification via column chromatography or recrystallization is essential for isolating high-purity intermediates .
How is the compound characterized post-synthesis to confirm its structure and purity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry, particularly for the oxolan and cyclohexene rings.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for biological assays).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Crystallography : Resolve ambiguous stereochemistry if single crystals are obtainable .
What methodologies are employed to assess the compound’s pharmacokinetic properties in preclinical studies?
- Solubility and LogP : Measured via shake-flask or HPLC-based methods to predict bioavailability.
- Metabolic Stability : Incubation with liver microsomes (e.g., human or rodent) to evaluate CYP450-mediated degradation.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine free fraction.
- In Vivo Half-Life : Administered to animal models (e.g., rodents) with serial blood sampling and LC-MS/MS quantification .
How do researchers resolve contradictions in reported biological activities across studies?
Discrepancies (e.g., varying IC50 values in cytotoxicity assays) are addressed by:
- Standardizing Assay Conditions : Uniform cell lines, incubation times, and viability assays (e.g., MTT vs. ATP-based luminescence).
- Batch Consistency : Ensuring compound purity and stability via HPLC and NMR.
- Meta-Analysis : Comparing data across studies while accounting for variables like cell passage number or serum content .
What strategies optimize the compound’s solubility and stability for in vivo applications?
- Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility, which are cleaved enzymatically in vivo.
- Formulation : Use of co-solvents (e.g., PEG 400) or lipid-based nanoparticles.
- Structural Modifications : Replace the hydroxyethoxy group with more hydrophilic moieties (e.g., sulfonate) while retaining activity .
What are the key physicochemical properties influencing the compound’s reactivity and bioactivity?
- Hydrophobicity (LogP) : Affects membrane permeability and target engagement.
- Hydrogen Bonding : The hydroxyethoxy and carboxamide groups mediate interactions with enzymes (e.g., tubulin) or receptors.
- Ring Strain : The cyclohexene ring’s conformation impacts binding to hydrophobic pockets in proteins .
How is computational chemistry applied to study the compound’s interaction with biological targets?
- Molecular Docking : Predict binding modes to targets like tubulin or kinases using software (e.g., AutoDock Vina).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time.
- QSAR Models : Relate structural features (e.g., substituent electronegativity) to bioactivity trends .
What comparative analyses exist between this compound and structurally similar analogs?
Studies highlight:
- Thiolane vs. Oxolan Derivatives : Oxolan-based compounds (like the target) often exhibit higher metabolic stability than thiolane analogs due to reduced sulfur oxidation.
- Cyclohexene vs. Aromatic Cores : Cyclohexene-carboxamide derivatives show improved selectivity for cancer cell lines compared to planar aromatic systems .
How are contradictions in mechanistic data (e.g., apoptosis vs. tubulin inhibition) reconciled?
- Multi-Target Profiling : Use kinase/phosphatase screening panels to identify off-target effects.
- Gene Expression Analysis : RNA-seq or CRISPR screens to validate primary mechanisms.
- Dose-Dependent Studies : Low doses may induce apoptosis, while higher concentrations disrupt microtubules .
What experimental designs are recommended for evaluating the compound’s anti-inflammatory potential?
- In Vitro Models : LPS-stimulated macrophages (e.g., RAW 264.7) measuring TNF-α/IL-6 suppression.
- In Vivo Models : Carrageenan-induced paw edema in rodents, with histopathology to assess tissue inflammation.
- Pathway Analysis : Western blotting for NF-κB or MAPK pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
